molecular formula C18H28N2O3S B4464046 1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide

1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide

Cat. No. B4464046
M. Wt: 352.5 g/mol
InChI Key: JYMXPIQWPUCYHD-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and is commonly referred to as EPPC. The purpose of

Mechanism of Action

The mechanism of action of EPPC is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurological function. EPPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. EPPC has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
EPPC has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, EPPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory cells treated with EPPC have shown reduced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of neurological disorders, EPPC has been shown to improve cognitive function and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

EPPC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. EPPC is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, the limitations of EPPC include its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

Future research on EPPC should focus on identifying its specific targets and mechanisms of action in various diseases. Further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of EPPC. Additionally, the potential use of EPPC in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of EPPC in humans.
Conclusion:
In conclusion, EPPC is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method of EPPC involves the reaction of 3-(3-methylphenyl)propylamine with ethylsulfonyl chloride in the presence of triethylamine. EPPC has been shown to inhibit specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurological function. EPPC has several advantages for lab experiments, but its poor solubility in aqueous solutions limits its use in certain experiments. Future research on EPPC should focus on identifying its specific targets and mechanisms of action in various diseases, optimizing the synthesis method, and evaluating its safety and efficacy in humans.

Scientific Research Applications

EPPC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, EPPC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also demonstrated the anti-inflammatory effects of EPPC by reducing the production of pro-inflammatory cytokines. Furthermore, EPPC has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-ethylsulfonyl-N-[3-(3-methylphenyl)propyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-3-24(22,23)20-12-6-10-17(14-20)18(21)19-11-5-9-16-8-4-7-15(2)13-16/h4,7-8,13,17H,3,5-6,9-12,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMXPIQWPUCYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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